N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a pyrazolo[1,5-a]pyrimidine core. The compound is characterized by a methyl group at position 2 of the pyrazolopyrimidine ring and a methanesulfonamide moiety at position 6, linked to a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-10-6-14-19-7-13(8-22(14)20-10)21-25(23,24)9-11-2-4-12(5-3-11)15(16,17)18/h2-8,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBAOMLQHDDKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved in these interactions are often related to signal transduction and cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound belongs to the pyrazolo[1,5-a]pyrimidine class, distinct from structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives (e.g., compounds 8a, 8b, and 8f) . Key differences include:
Core Heterocycle: Pyrazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]pyrimidine. Substituents: The target compound features a methanesulfonamide group, whereas triazolo derivatives often incorporate benzenesulfonamide with varied substituents (e.g., fluoro, methoxy, tetrahydrofurfuryl) .
Data Tables of Comparative Analysis
| Compound Name | Core Structure | Key Substituents | Biological Activity | Yield | References |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrimidine | 2-methyl, 6-(1-[4-(trifluoromethyl)phenyl]methanesulfonamide) | Not reported | - | - |
| 8f | Triazolo[1,5-a]pyrimidine | 5,7-dimethyl, 2-(tetrahydrofurfurylmethoxy)-6-(trifluoromethyl)benzenesulfonamide | Herbicidal | 85.9% | |
| 8a | Triazolo[1,5-a]pyrimidine | 5,7-dimethoxy, 2-fluoro-6-(trifluoromethyl)benzenesulfonamide | Herbicidal | - | |
| 8b | Triazolo[1,5-a]pyrimidine | 5,7-dimethyl, 2-fluoro-6-(trifluoromethyl)benzenesulfonamide | Herbicidal | - | |
| Derivatives | Triazolo[1,5-a]pyrimidine | Oxygen-containing substituents, chiral centers | Herbicidal/fungicidal | - |
Research Findings and Insights
Substituent Impact: Bulky groups (e.g., tetrahydrofurfuryl in 8f) enhance herbicidal activity by improving target binding . The target compound’s trifluoromethylphenyl group may similarly optimize interactions with biological targets. Synthetic Efficiency: Yields for triazolo derivatives exceed 85% in optimized reactions , whereas related pyrazolo intermediates achieve ~50% yields under comparable conditions .
Biological Activity
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C14H13F3N4O2S
- Molecular Weight : 358.34 g/mol
- CAS Number : 739364-95-5
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cell growth and proliferation, making them key targets in cancer therapy.
Inhibition Profiles
Research indicates that this compound exhibits selective inhibition against several kinases involved in cancer pathways:
- ALK5 (TGF-β type I receptor kinase) : IC50 values range from 7.68 nM to 13.70 nM.
- p38α MAP kinase : IC50 values between 1240 nM and 3370 nM.
These values suggest a potent inhibitory effect on ALK5, which is crucial for TGF-β signaling implicated in tumor progression and fibrosis .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
These findings suggest that the compound can induce cytotoxic effects in multiple cancer types at relatively low concentrations.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in anti-inflammatory assays. The inhibition of pro-inflammatory cytokines was evaluated using standard assays, indicating a potential role in managing inflammation-related diseases .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of this compound highlighted its efficacy as a therapeutic agent. The study involved:
- Synthesis : The compound was synthesized through a multi-step reaction involving pyrazolo[1,5-a]pyrimidine derivatives.
- Biological Evaluation : The synthesized compounds were tested for their kinase inhibitory activity and anticancer properties against various cell lines.
The results indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance biological activity, emphasizing structure-activity relationships (SAR) in drug design .
Summary of Findings
The biological activity of this compound showcases its potential as a therapeutic agent in oncology. Its selective inhibition of key kinases involved in cancer progression presents opportunities for further development as an anticancer drug. Continued research into its mechanisms and efficacy will be crucial for understanding its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
